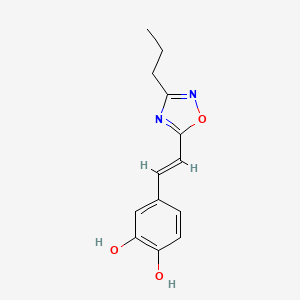
4-(2-(3-Propyl-(1,2,4)oxadiazol-5-yl)-vinyl)-benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25656651-Compound-30a is a small molecular drug that has shown significant potential in scientific research, particularly in the field of cancer therapy. It is known for its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell cycle regulation and cancer progression .
Preparation Methods
The synthesis of PMID25656651-Compound-30a involves a series of chemical reactions, starting with the formation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving various reagents.
Functionalization: The core structure is then functionalized with different substituents to enhance its biological activity.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
PMID25656651-Compound-30a undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated products.
Scientific Research Applications
PMID25656651-Compound-30a has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological assays to study its effects on cell proliferation and apoptosis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
PMID25656651-Compound-30a exerts its effects by inhibiting the epidermal growth factor receptor (EGFR). The compound binds to the EGFR enzyme, preventing its activation and subsequent downstream signaling. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a potent anticancer agent .
Comparison with Similar Compounds
PMID25656651-Compound-30a is unique in its ability to selectively inhibit the wild-type form of EGFR while showing reduced potency against the mutant form. Similar compounds include:
PMID25656651-Compound-30b: Another EGFR inhibitor with similar structure but different substituents.
PMID25656651-Compound-36a: A compound with a different core structure but similar biological activity.
PMID25656651-Compound-38: A small molecular drug targeting the same pathway but with different pharmacokinetic properties .
These compounds share some similarities in their mechanisms of action but differ in their chemical structures and specific biological activities.
Properties
CAS No. |
1332498-21-1 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-[(E)-2-(3-propyl-1,2,4-oxadiazol-5-yl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H14N2O3/c1-2-3-12-14-13(18-15-12)7-5-9-4-6-10(16)11(17)8-9/h4-8,16-17H,2-3H2,1H3/b7-5+ |
InChI Key |
MAWOOXDYMFRJNN-FNORWQNLSA-N |
Isomeric SMILES |
CCCC1=NOC(=N1)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
CCCC1=NOC(=N1)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















